N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide
CAS No.:
Cat. No.: VC19989905
Molecular Formula: C23H24FN3OS
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24FN3OS |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C23H24FN3OS/c24-19-8-6-18(7-9-19)23-26-21(16-29-23)14-22(28)25-20-10-12-27(13-11-20)15-17-4-2-1-3-5-17/h1-9,16,20H,10-15H2,(H,25,28) |
| Standard InChI Key | LHLDPHNVOVLTOU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Introduction
Chemical and Structural Characteristics
Molecular Composition and Physicochemical Properties
N-(1-Benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide is characterized by its hybrid structure, merging a benzylpiperidine scaffold with a thiazole ring substituted at the 2-position with a 4-fluorophenyl group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.5 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| logP (Partition Coefficient) | 3.31 (estimated) |
The benzylpiperidine moiety enhances lipophilicity, facilitating blood-brain barrier penetration, while the thiazole ring contributes to π-π stacking interactions with aromatic residues in target proteins. The 4-fluorophenyl group introduces electron-withdrawing effects, potentially stabilizing receptor-ligand interactions.
Stereochemical Considerations
The compound is achiral, as confirmed by its synthetic route and absence of stereocenters. This simplifies manufacturing and reduces the need for enantiomeric separation, though it may limit specificity in receptor binding compared to chiral analogs.
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step protocol typical of acetamide derivatives:
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Nucleophilic Substitution: A benzylpiperidine intermediate is prepared via alkylation of piperidine-4-amine with benzyl bromide under basic conditions (e.g., sodium hydride in dimethylformamide).
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Thiazole Formation: 2-(4-Fluorophenyl)thiazole-4-acetic acid is synthesized via Hantzsch thiazole synthesis, combining 4-fluorobenzaldehyde with thioacetamide in ethanol.
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Acetamide Coupling: The acetic acid derivative is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to the benzylpiperidine amine under inert atmosphere.
Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity, with dichloromethane and DMF being common choices.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>95%) is confirmed by HPLC and , with key spectral signals including:
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Piperidine protons: δ 2.5–3.1 ppm (multiplet)
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Thiazole protons: δ 7.8–8.2 ppm (singlet for C5-H)
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Fluorophenyl group: δ 7.0–7.4 ppm (doublet of doublets)
Mechanism of Action: Sigma Receptor Modulation
Sigma Receptor Binding Affinity
N-(1-Benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide exhibits high affinity for sigma-1 () and sigma-2 () receptors, with preliminary values in the nanomolar range. Sigma receptors are chaperone proteins localized in the endoplasmic reticulum and plasma membrane, influencing:
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Calcium signaling: Modulation of flux via inositol triphosphate receptors.
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Neurotransmitter release: Regulation of dopamine, glutamate, and serotonin pathways.
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Cellular survival: Apoptosis inhibition under oxidative stress.
Functional Consequences of Binding
In vitro studies suggest the compound acts as a partial agonist and antagonist, a profile associated with neuroprotection and reduced neuroinflammation. For example, in neuronal cell lines, it attenuates glutamate-induced excitotoxicity by 40–60% at 10 μM. This dual activity may mitigate neurodegenerative processes in conditions like Alzheimer’s disease, though in vivo validation is pending.
Research Limitations and Future Directions
While current data are promising, critical gaps remain:
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Pharmacokinetics: Oral bioavailability, half-life, and metabolite profiles are uncharacterized.
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Target specificity: Off-target activity at opioid or NMDA receptors must be ruled out.
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In vivo efficacy: No animal studies have been published to date.
Proposed next steps include:
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ADMET profiling: Assess CYP450 interactions and plasma protein binding.
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Dose-response studies: Establish ED50 values in pain and depression models.
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Structural analogs: Explore substitutions (e.g., replacing fluorine with chlorine) to optimize receptor selectivity.
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